TG100435
Description
Properties
Molecular Formula |
C26H25Cl2N5O |
|---|---|
Molecular Weight |
494.42 |
Appearance |
Solid powder |
Synonyms |
TG100435; TG 100435; TG100435 .; 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine |
Origin of Product |
United States |
Molecular Mechanisms of Tg100435 Action
Identification and Validation of Molecular Targets of TG100435
The elucidation of this compound's mechanism of action begins with the precise identification and validation of its molecular targets. This compound has been characterized as a multi-targeted inhibitor, demonstrating activity against several prominent tyrosine kinases. researchgate.netebi.ac.uk
Direct binding assays are fundamental in characterizing the interaction between a small molecule like this compound and its protein targets. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly employed to measure protein-ligand binding affinities, often expressed as dissociation constants (KD). These methods provide real-time quantitative data on binding events, including association (kon) and dissociation (koff) kinetics. researchgate.netnih.govontosight.ai
This compound has been identified as a potent inhibitor of Src kinase, with a reported inhibition constant (Ki) of 28.1 nM against proto-oncogene tyrosine-protein kinase SRC. Beyond Src, this compound also inhibits other members of the Src family kinases, including Lyn, Abl, and Yes, as well as EphB4. researchgate.net This multi-targeted profile highlights its broad inhibitory action across a critical family of kinases involved in various cellular processes.
Table 1: Inhibition Constants (Ki) of this compound against Key Kinase Targets
| Target Kinase | Ki (nM) | Reference |
| Src | 28.1 | |
| Lyn | N/A | researchgate.net |
| Abl | N/A | researchgate.net |
| Yes | N/A | researchgate.net |
| EphB4 | N/A | researchgate.net |
Target deconvolution is a crucial step in understanding the mechanism of action of compounds identified through phenotypic screens. This process aims to retrospectively identify the molecular targets underlying observed phenotypic responses. Various advanced methodologies, including genetic and proteomic approaches, are utilized for this purpose.
Genetic approaches for target deconvolution can involve comprehensive DNA microarray analyses to investigate global gene expression changes induced by a compound. Such analyses can provide insights into the molecule's mechanism of action by revealing "connectivity maps" of affected pathways. Furthermore, CRISPR-based screening and RNA interference (RNAi) techniques can be employed to systematically perturb gene expression and identify genes whose modulation mimics or abrogates the compound's effects, thereby pointing to direct or indirect targets.
Proteomic approaches offer a direct means to identify and quantify compound interactions with cellular targets. Chemical proteomics strategies, such as affinity purification using compound-immobilized beads, photoaffinity labeling (PAL), cellular thermal shift assay (CETSA), and activity-based protein profiling (ABPP), are powerful tools for unbiased, proteome-wide target deconvolution and selectivity profiling. These methods allow for the identification of target proteins, visualization of compound-target interactions in live cells, and even binding site identification within protein targets and complexes. While specific detailed studies using these methods for this compound were not extensively detailed in the provided results, the identification of its multiple kinase targets suggests that such comprehensive approaches were likely integral to its characterization.
Biochemical Characterization of this compound-Target Interactions
Beyond identifying the targets, a thorough biochemical characterization of this compound's interactions provides critical insights into its inhibitory or modulatory effects.
Enzymatic kinetics studies are essential for understanding how this compound affects the catalytic activity of its target enzymes. These studies typically involve determining parameters such as the Michaelis constant (Km), turnover number (kcat), and inhibition constants (Ki or IC50). As a kinase inhibitor, this compound primarily exhibits an inhibitory profile.
This compound's potent inhibition of Src kinase, with a Ki of 28.1 nM, indicates a strong binding affinity and effective blockade of Src's enzymatic activity. Its activity extends to other Src family kinases, suggesting a conserved binding mode or a promiscuous interaction with the ATP-binding pocket common to these kinases. researchgate.net
The specificity of this compound is characterized by its ability to inhibit multiple tyrosine kinases within the Src family, including Src, Lyn, Abl, Yes, and EphB4. researchgate.netebi.ac.uk While this indicates a certain degree of selectivity for this kinase family, its multi-targeted nature distinguishes it from highly selective, single-target inhibitors. The balance between affinity and specificity is a critical consideration in drug development, as it can influence both efficacy and potential off-target effects. Efforts in structure-guided design are often employed to fine-tune receptor specificity.
Allosteric modulation refers to the regulation of a protein's activity by the binding of a ligand to a site other than the active site. This binding induces a conformational change that can either enhance (allosteric activation) or inhibit (allosteric inhibition) the protein's function. While many kinase inhibitors target the ATP-binding orthosteric site, allosteric modulators offer an alternative mechanism that can provide greater selectivity and different pharmacological properties.
Research indicates that this compound has been discussed in the context of allosteric sites, particularly in relation to Bcr-Abl inhibition. ebi.ac.uk This suggests that, in addition to its direct competitive inhibition of the ATP-binding site of certain kinases, this compound or its related compounds might also exert their effects through allosteric mechanisms on some of its targets. Allosteric modulation of enzymes, such as cytochrome P450 enzymes, is a known phenomenon, and the potential for this compound to engage in such interactions broadens its mechanistic complexity.
Structural Basis of this compound-Target Recognition
Understanding the precise structural interactions between this compound and its biological targets is crucial for elucidating its molecular mechanisms and for future drug design efforts. While detailed experimental structural data, such as co-crystallography or cryo-electron microscopy studies directly involving this compound, are not extensively reported in the public domain, computational approaches have provided valuable insights into its recognition by target enzymes.
Co-crystallography and Cryo-EM Studies
Co-crystallography and cryo-electron microscopy (cryo-EM) are powerful experimental techniques that provide high-resolution three-dimensional structures of molecules, including protein-ligand complexes. These methods are fundamental in structural biology for understanding molecular recognition, conformational changes upon binding, and the precise atomic interactions that govern drug efficacy. researchgate.netebi.ac.ukontosight.aiwikipedia.org Cryo-EM, in particular, has revolutionized structural biology by enabling the determination of structures for large, flexible, or challenging-to-crystallize biological macromolecules at near-atomic resolution. ebi.ac.uk
Despite the general utility and increasing accessibility of these techniques, specific co-crystallography or cryo-EM studies detailing the direct interaction of this compound with its target kinases (e.g., Src family kinases or c-Yes kinase) were not found in the readily available scientific literature. The absence of such reported structures may be due to various factors, including the inherent challenges in crystallizing specific protein-ligand complexes or the proprietary nature of early drug development data.
Computational Docking and Molecular Dynamics Simulations
In the absence of direct experimental structural data, computational methods, such as molecular docking and molecular dynamics (MD) simulations, serve as indispensable tools for predicting and analyzing the structural basis of ligand-target recognition. These techniques allow researchers to model the binding modes of small molecules to their protein targets, estimate binding affinities, and explore the dynamic behavior of these interactions over time.
For this compound, computational modeling has been applied to investigate its interactions with target enzymes. For instance, in the context of identifying novel c-Yes kinase inhibitors, computational modeling approaches have been utilized to predict binding modes of benzotriazine-based compounds, including this compound. researchgate.net These studies often involve docking the ligand into the active site of the enzyme to identify favorable binding poses and key interacting residues.
Furthermore, computational studies have been instrumental in understanding the metabolic fate of this compound. Research has employed computational approaches to predict the metabolic sites on drug molecules, specifically focusing on the N-oxidation of this compound and its N-oxide metabolite (TG100855) by flavin-containing monooxygenases (FMOs) and cytochrome P450 reductase. researchgate.netnih.gov These simulations can provide insights into the atomic-level details of how this compound interacts with the active sites of metabolizing enzymes, influencing its biotransformation. Molecular dynamics simulations, by accounting for the flexibility of both the protein and the ligand, can offer a more accurate estimation of binding affinity and detect conformational changes that occur during the drug-target recognition process.
Cellular and Subcellular Effects of Tg100435
Modulation of Fundamental Cellular Processes by TG100435 (Mechanistic Focus)
Autophagy and Lysosomal Function
The regulation of autophagy and lysosomal function is a complex process often influenced by kinase activity. Src kinase, a primary target of this compound, is known to be involved in late-stage autophagy by positively regulating the trafficking and function of lysosomal components idrblab.net. Similarly, Abl1, another kinase inhibited by this compound, also plays a role in late-stage autophagy through its positive regulation of lysosomal component trafficking and function idrblab.net. Research indicates that the increased activity of Src in certain cellular contexts, such as TSC2-/- LAM cells, is associated with the inhibition of autophagy, often linked to hyper-activation of mTOR google.com. Conversely, autophagy itself can serve as a mechanism to eliminate excessive active Src kinase google.com. This implies that the inhibition of Src by compounds like this compound could potentially influence autophagy and lysosomal dynamics by modulating the activity of these key regulatory kinases.
Cellular Differentiation and Reprogramming
Protein kinases, including those targeted by this compound, are fundamental regulators of cellular differentiation and reprogramming. These enzymes control essential cellular processes such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation google.comnih.gov. Src kinase, inhibited by this compound, participates in signaling pathways that control cell cycle progression, apoptosis, migration, and transformation idrblab.net. Src has also been specifically implicated in T-cell differentiation in a TBX21-dependent manner idrblab.net. Furthermore, Eph receptors, including EphB4 which is a target of this compound, are crucial in regulating cell migration and adhesion during development, thereby influencing cell fate, morphogenesis, and organogenesis medchemexpress.com. While direct evidence for this compound's specific role in cellular reprogramming is less detailed in available literature, the compound's inhibitory effects on these pivotal kinases suggest a modulatory capacity over differentiation and fate determination processes.
Cell Migration, Adhesion, and Invasion
Cell migration, adhesion, and invasion are critical processes in development, immune response, and disease progression, particularly cancer metastasis. Src kinase plays a definitive role in tumor metastasis by regulating these earlier stages of cell proliferation, including cell migration, adhesion, and invasion nih.gov. Inhibition of Src, demonstrated by other Src inhibitors like saracatinib, has been shown to inhibit cell migration and invasion sci-hub.se. Such inhibition can also lead to the restoration of cell adhesion and a reduction in metastatic tendencies google.com. Src interacts extensively with integrins and other adhesion receptors, and its activation leads to the phosphorylation of focal adhesion proteins such as FAK and paxillin, which are essential for cellular adhesion and motility idrblab.net. Abl1, another target of this compound, is also involved in regulating cell adhesion and motility through the phosphorylation of key regulatory proteins idrblab.net. Eph receptors, including EphB4, are known to play crucial roles in regulating cell migration and adhesion medchemexpress.com. Therefore, by inhibiting these kinases, this compound is expected to impact these fundamental cellular processes.
Effects of this compound on Organelle Homeostasis
The maintenance of organelle homeostasis is vital for cellular health and function, and it is frequently influenced by kinase signaling.
Endoplasmic Reticulum Stress Response
The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding, modification, and trafficking, as well as calcium homeostasis mdpi.com. ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR) to restore homeostasis mdpi.comfrontiersin.orgnih.gov. While general mechanisms of ER stress response are well-documented, specific research findings detailing the direct effects of this compound on the endoplasmic reticulum stress response were not explicitly available in the reviewed literature. However, given that ER stress can influence and be influenced by broader cellular signaling pathways, including those involving kinases, further investigation into this compound's potential impact on ER homeostasis would be warranted.
Nuclear Functions and Gene Expression Regulation
Nuclear functions, including DNA-related processes and gene expression regulation, are tightly controlled by intricate signaling networks. Abl1, a kinase inhibited by this compound, is known to translocate into the nucleus, where it exhibits DNA-binding activity and participates in DNA-damage response and apoptosis idrblab.net. Src kinase, another target of this compound, is implicated in the regulation of pre-mRNA processing and phosphorylates RNA-binding proteins idrblab.net. Moreover, Src plays a role in the PDGF-mediated tyrosine phosphorylation of STAT1 and STAT3, which leads to increased DNA binding activity of these transcription factors, thereby influencing gene expression idrblab.net. The inhibition of these kinases by this compound could therefore impact various nuclear functions and the regulation of gene expression.
Preclinical Pharmacological and Biological Investigations of Tg100435 in Model Systems
In Vitro Cellular and Organotypic Model Studies of TG100435
Primary Cell Cultures and Established Cell Lines
The in vitro activity of this compound has been demonstrated in various human tumor cell lines. nih.gov As a potent Src kinase inhibitor, its efficacy is linked to its ability to target key signaling pathways involved in cell growth, proliferation, and survival. The compound exhibits inhibitory activity against a panel of protein tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the nanomolar range. nih.gov
Table 1: Kinase Inhibition Profile of this compound
| Kinase | Inhibition Constant (Ki) (nM) |
| Src | 13 - 64 |
| Lyn | 13 - 64 |
| Abl | 13 - 64 |
| Yes | 13 - 64 |
| Lck | 13 - 64 |
| EphB4 | 13 - 64 |
This table summarizes the inhibitory activity of this compound against a panel of protein tyrosine kinases.
While the primary discovery paper mentions demonstrated activity in human tumor cell lines, specific data detailing the effects on proliferation, apoptosis, or other cellular processes in named cell lines were not available in the reviewed literature. nih.gov
3D Spheroid and Organoid Models
There is no publicly available information from the reviewed search results regarding the evaluation of this compound in 3D spheroid or organoid models.
Co-culture Systems and Microenvironmental Interactions
There is no publicly available information from the reviewed search results regarding the investigation of this compound in co-culture systems or its effects on microenvironmental interactions.
In Vivo Biological Activity and Mechanistic Studies of this compound in Non-Human Organisms
Zebrafish Models for Developmental and Physiological Studies
There is no publicly available information from the reviewed search results regarding the use of zebrafish models to study the developmental or physiological effects of this compound.
Rodent Models (e.g., mouse, rat) for Systemic Pathway Modulation
The in vivo anti-tumor activity of this compound has been confirmed in animal models of tumor growth. nih.gov Pharmacokinetic studies have been conducted in mice, rats, and dogs, demonstrating the oral bioavailability of the compound. nih.gov
Table 2: Pharmacokinetic Properties of this compound in Rodent and Non-Rodent Models
| Species | Oral Bioavailability (%) | Systemic Clearance (ml/min/kg) |
| Mouse | 74 | 20.1 |
| Rat | 23 | 12.7 |
| Dog | 11 | 14.5 |
This table presents the pharmacokinetic parameters of this compound in different animal species. nih.gov
While the anti-tumor activity in animal models is mentioned, specific details regarding the tumor models used (e.g., xenograft or syngeneic models), the cancer types targeted, and the extent of tumor growth inhibition were not available in the reviewed literature. nih.gov The systemic pathway modulation is understood to be through the inhibition of Src family kinases and other targeted tyrosine kinases, but specific in vivo studies detailing the downstream effects on signaling pathways within the tumor microenvironment were not described in the accessed sources.
Non-Mammalian Models for Evolutionary Conserved Mechanisms
A review of the currently available scientific literature did not yield any studies specifically investigating the compound this compound in non-mammalian model systems such as Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode), or Danio rerio (zebrafish). Consequently, there is no reported research on the use of this compound to explore evolutionarily conserved mechanisms in these organisms.
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of this compound in Non-Human Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
The pharmacokinetic profile of this compound has been evaluated in several preclinical mammalian species, including mice, rats, and dogs. These studies reveal species-specific differences in its absorption and metabolism.
Following oral administration, this compound exhibits variable bioavailability across different species. In mice, the oral bioavailability is relatively high at 74%, whereas it is considerably lower in rats and dogs, at 23% and 11% respectively. nih.gov The systemic clearance of this compound has been determined to be 20.1 mL/min/kg in mice, 12.7 mL/min/kg in rats, and 14.5 mL/min/kg in dogs. nih.gov
Table 1: Comparative Oral Bioavailability and Systemic Clearance of this compound in Preclinical Models
| Species | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) |
|---|---|---|
| Mouse | 74 | 20.1 |
| Rat | 23 | 12.7 |
Data sourced from Hu et al., 2007. nih.gov
Metabolic studies have identified that this compound undergoes biotransformation, primarily through oxidation. nih.gov Four oxidative metabolites have been detected in in vitro and in vivo studies across human, dog, and rat models. nih.gov The principal metabolic pathway involves the N-oxidation of the ethylpyrrolidine moiety, resulting in the formation of a major metabolite, TG100855. nih.gov This biotransformation is primarily mediated by flavin-containing monooxygenases. nih.gov
Detailed studies on the tissue distribution and excretion pathways of this compound and its metabolites in preclinical species are not extensively detailed in the currently available literature.
Pharmacodynamic Biomarkers and Target Engagement in Non-Human Systems
There is a lack of specific studies in the public domain that identify and validate pharmacodynamic biomarkers for this compound in non-human systems. While this compound is known to be a multi-targeted tyrosine kinase inhibitor, with activity against Src family kinases, specific preclinical investigations into biomarkers that would confirm target engagement and downstream pathway modulation have not been reported. nih.gov General biomarkers for Src kinase inhibition, such as the phosphorylation status of Src itself (e.g., phospho-Src [pY418]) or its downstream substrates like paxillin, have been explored for other Src inhibitors in preclinical models. nih.govaacrjournals.org However, the application and validation of these or other specific biomarkers for this compound in in vivo non-human systems have not been documented in the available scientific literature. Therefore, no data can be presented on target engagement for this compound in preclinical models.
Synthetic Strategies, Analogs, and Structure Activity Relationship Sar of Tg100435
Chemical Synthesis of TG100435 and its Derivatives for Research Purposes
The synthesis of this compound and its derivatives is a critical aspect of its investigation, enabling the exploration of its biological activities. The synthetic routes are designed to be efficient and adaptable, allowing for the generation of various related compounds for extensive research.
Retrosynthetic Analysis and Key Reaction Steps
A retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. This approach allows for the identification of potential synthetic pathways. For a molecule with the complexity of this compound, this analysis is crucial for devising a logical and efficient synthesis. The key disconnections in the retrosynthesis of this compound would likely focus on the formation of its core heterocyclic systems and the installation of its key functional groups.
The forward synthesis, guided by this analysis, would involve several key reaction steps. These often include well-established organic reactions such as cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to form carbon-carbon bonds, condensation reactions to build heterocyclic rings, and functional group interconversions to introduce or modify substituents. The specific choice of reagents and reaction conditions is optimized to maximize yield and purity.
Stereoselective Synthesis Approaches
Many biologically active molecules exist as stereoisomers, where only one isomer exhibits the desired activity. Therefore, stereoselective synthesis, which controls the formation of a specific stereoisomer, is of paramount importance. For this compound, if chiral centers are present, synthetic strategies would be employed to control the stereochemistry. This can be achieved through various methods, including the use of chiral catalysts (asymmetric catalysis), chiral auxiliaries, or starting from a chiral pool of readily available enantiopure materials. The development of stereoselective routes ensures the production of the biologically relevant isomer of this compound, which is essential for accurate biological evaluation.
Design and Synthesis of this compound Analogs
The design and synthesis of analogs of a lead compound like this compound are central to medicinal chemistry. This process aims to improve potency, selectivity, and pharmacokinetic properties, or to probe the interactions with its biological target.
Rational Design Based on Target Interactions
Rational drug design relies on the understanding of the three-dimensional structure of the biological target and its interaction with the ligand. If the target of this compound is known, computational methods such as molecular docking and molecular dynamics simulations can be used to predict how this compound binds to its target. This information is then used to design analogs with modified structures that are predicted to have enhanced binding affinity or improved interaction profiles. Modifications may include altering substituent groups, changing the core scaffold, or introducing new functional groups to exploit specific interactions within the binding site.
Combinatorial Chemistry Approaches for Analog Generation
Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse compounds. osdd.net This approach can be applied to the synthesis of this compound analogs by systematically combining a set of building blocks in a high-throughput manner. For example, a common core scaffold of this compound can be functionalized with a variety of different chemical groups to create a library of analogs. This library can then be screened for biological activity, allowing for the rapid identification of promising new compounds and the exploration of a wide range of chemical space around the parent molecule.
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing a series of analogs, researchers can identify which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve its properties.
For this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact of these changes on its biological activity. For instance, the effect of changing the size, shape, and electronic properties of substituents on a particular ring system would be investigated. The results of these studies are often compiled into tables that correlate structural modifications with changes in activity, providing valuable insights for the design of more potent and selective compounds.
| Compound/Analog | Modification | Biological Activity (IC50, µM) |
| This compound | Parent Compound | Data Not Available |
| Analog A | R1 = CH3 | Data Not Available |
| Analog B | R1 = Cl | Data Not Available |
| Analog C | R2 = OCH3 | Data Not Available |
| Analog D | R2 = F | Data Not Available |
| This table is a representative example of how SAR data for this compound analogs would be presented. The specific modifications and activity data are not publicly available. |
These SAR studies are an iterative process, where the findings from one round of analog synthesis and testing inform the design of the next generation of compounds, ultimately leading to the development of optimized molecules with improved therapeutic potential.
Elucidation of Key Pharmacophores
The foundational structure of this compound is a 7-aryl-5-methylbenzo nih.govresearchgate.netnih.govtriazin-3-yl amine scaffold. Through systematic structure-activity relationship (SAR) studies, several key pharmacophoric elements have been identified as crucial for its potent inhibitory activity against kinases such as Src.
A pivotal component of the this compound pharmacophore is the benzo nih.govresearchgate.netnih.govtriazin-3-yl amine core . This heterocyclic system serves as the central scaffold from which other essential functional groups are oriented. The amine linker at the 3-position is critical for connecting to the solvent-exposed region of the kinase active site.
The 7-(2,6-dichlorophenyl) group is another vital pharmacophoric feature. The presence and specific substitution pattern of this aryl group are paramount for high-affinity binding. The dichlorophenyl moiety is believed to occupy a hydrophobic pocket within the kinase domain, with the ortho-chloro substituents playing a significant role in optimizing this interaction and likely contributing to the compound's selectivity profile.
Impact of Structural Modifications on Target Affinity and Selectivity
Systematic modifications of the this compound structure have provided valuable insights into the SAR of this class of inhibitors. These studies have primarily focused on the 7-aryl and the 3-amino substituents of the benzo nih.govresearchgate.netnih.govtriazine core.
Modifications at the 7-Position:
The nature of the aryl group at the 7-position of the benzo nih.govresearchgate.netnih.govtriazine ring has a profound impact on the inhibitory potency. The 2,6-dichlorophenyl group in this compound was found to be optimal for Src kinase inhibition. Alterations to this group, such as the removal or repositioning of the chloro substituents, generally lead to a decrease in activity. This highlights the importance of the specific steric and electronic properties conferred by the 2,6-dichloro substitution for productive engagement with the target kinase.
Modifications of the 3-Amino Substituent:
The 4-(2-pyrrolidin-1-ylethoxy)phenyl group at the 3-amino position has also been a key focus of SAR studies. The length and nature of the alkyl chain connecting the terminal amine to the phenoxy ring, as well as the type of the terminal amine itself, are critical determinants of activity. For instance, replacement of the pyrrolidine (B122466) with other cyclic amines or acyclic amines can modulate both potency and selectivity.
A significant finding in the development of this compound was the discovery of its N-oxide metabolite, TG100855. This metabolite, where the nitrogen of the pyrrolidine ring is oxidized, exhibits even greater potency than the parent compound, this compound. nih.gov This suggests that the introduction of a polar, hydrogen-bond-accepting group at this position can further enhance the interaction with the kinase.
The following table summarizes the inhibitory activities of this compound and its primary metabolite against a panel of kinases:
| Compound | Target Kinase | Inhibition Constant (Ki, nM) |
| This compound | Src | 13 |
| Lyn | 13 | |
| Abl | 13 | |
| Yes | 13 | |
| Lck | 64 | |
| EphB4 | 64 | |
| TG100855 | Not Specified | 2 to 9 times more potent than this compound |
Data sourced from literature. nih.gov
Correlation of Chemical Features with Cellular Efficacy
The potent inhibition of Src family kinases by this compound, driven by the key pharmacophoric elements, leads to the disruption of downstream signaling pathways that are critical for tumor cell proliferation, survival, and migration. The demonstrated activity of this compound in human tumor cell lines is a direct consequence of the successful translation of its molecular interactions with the target kinases into a cellular response.
Advanced Research Methodologies and Techniques Applied to Tg100435 Studies
Omics Technologies in TG100435 Research
Omics technologies, such as transcriptomics, proteomics, and metabolomics, enable a holistic analysis of biological systems by investigating thousands of molecular components simultaneously. uni-goettingen.degithub.comnih.gov These high-throughput methods are crucial for uncovering complex molecular interactions and dynamics in response to chemical perturbations. uni-goettingen.de
Transcriptomics focuses on the comprehensive study of gene expression at the RNA level, providing insights into which genes are active in specific cells or tissues under particular conditions. High-throughput sequencing methods, such as RNA sequencing (RNA-Seq), allow for thorough profiling of gene expression across various biological contexts. cuhk.edu.cn RNA-Seq generally offers advantages over microarray technology, including superior detection of low-abundance transcripts, better differentiation of biologically critical isoforms, and the ability to identify genetic variants. pharmaffiliates.com It also boasts a broader dynamic range, enabling the detection of more differentially expressed genes with higher fold-changes and avoiding technical issues inherent to microarray probes like cross-hybridization. pharmaffiliates.com While transcriptomic approaches are widely applied in drug discovery and mechanistic studies, specific detailed research findings on the application of RNA-Seq or microarray for gene expression profiling directly related to this compound were not explicitly detailed in the current search results.
Proteomics involves the large-scale study of proteins, aiming to identify, characterize, and quantify proteins and peptides within a sample, as well as their modifications, under various biological influences. Mass spectrometry (MS) is a cornerstone of modern proteomics, enabling the simultaneous measurement of protein abundances and post-translational modifications (PTMs). Targeted mass spectrometry techniques, such as Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM), offer high specificity and sensitivity for quantifying specific proteins or peptides within complex biological mixtures. In the context of this compound, a protein tyrosine kinase inhibitor, mass spectrometry has been utilized in studies involving this compound, with mentions of "Orbitrap mass spectrometry in proteomics" in relation to kinase inhibitors like this compound. This suggests its application in analyzing protein profiles or phosphorylation states affected by this compound. However, specific data tables detailing changes in protein abundance or specific protein modifications directly induced by this compound were not available in the provided search results. The metabolism of this compound to its more potent N-oxide metabolite, TG100855, mediated by flavin-containing monooxygenases, represents a form of protein-mediated biotransformation study. uni-goettingen.de
Metabolomics is the systematic study of small molecules (metabolites) within a biological system, aiming to identify and quantify them to understand metabolic pathway perturbations. nih.gov Untargeted metabolomics analysis can reveal alterations in metabolite levels and associated metabolic pathways.
Research involving this compound has utilized metabolomics to investigate its impact on cellular metabolism. A metabolomics analysis revealed significant alterations in the intracellular levels of several metabolites in NCI-H460 cells during conditions of anoikis resistance. This study identified 37 metabolites, with six showing significant concentration differences: oxalic acid, cholesterol, 1-ethylpyrrolidine, 1-(3-methylbutyl)-2,3,4,6-tetramethylbenzene, β-alanine, and putrescine. Based on these findings, three primary metabolic activities—non-standard amino acid metabolism, cell membrane biosynthesis, and oxidative stress response—were proposed to be linked with anoikis resistance.
Table 1: Significantly Altered Metabolites in NCI-H460 Cells During Anoikis Resistance (Associated with this compound Studies)
| Metabolite Name | Change in Intracellular Level | Proposed Associated Metabolic Activity | Reference |
| Oxalic acid | Significant alteration | Non-standard amino acid metabolism | |
| Cholesterol | Significant alteration | Cell membrane biosynthesis | |
| 1-Ethylpyrrolidine | Significant alteration | Non-standard amino acid metabolism | |
| 1-(3-Methylbutyl)-2,3,4,6-tetramethylbenzene | Significant alteration | Cell membrane biosynthesis | |
| β-Alanine | Significant alteration | Non-standard amino acid metabolism | |
| Putrescine | Significant alteration | Oxidative stress response |
Biophysical and Spectroscopic Techniques
Biophysical and spectroscopic techniques are essential for characterizing molecular interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor and quantify biomolecular interactions in real-time. It measures changes in the refractive index at a sensor chip surface, which occur when molecules bind to an immobilized ligand. SPR experiments can determine key binding parameters, including association rate constants (k_a or k_on), dissociation rate constants (k_d or k_off), and the equilibrium dissociation constant (K_D). SPR is highly sensitive and provides insights into the kinetics and specificity of molecular interactions. The application of SPR assay services has been noted in the context of studying Ephrin Receptor and Lyn kinase inhibitors, with this compound specifically mentioned as a compound for which such assays are relevant. This indicates that SPR is a valuable tool for characterizing the binding kinetics of this compound with its target kinases, although specific kinetic data for this compound from SPR experiments were not found in the current search results.
Isothermal Titration Calorimetry (ITC) is a direct, label-free method that measures the heat released or absorbed during a biomolecular binding event. This technique provides a complete thermodynamic profile of molecular interactions, including binding affinity (K_A or K_D), enthalpy change (ΔH), entropy change (ΔS), and reaction stoichiometry (n). ITC is particularly useful for elucidating the underlying mechanisms of molecular interactions and is widely applied in drug discovery for candidate selection, optimization, and target confirmation. While ITC is a highly relevant technique for characterizing the binding thermodynamics of kinase inhibitors like this compound to their targets, specific ITC data or studies directly detailing the thermodynamic parameters of this compound's interactions were not identified in the provided search results.
Conceptual Implications and Future Research Trajectories for Tg100435
TG100435 as a Chemical Probe for Biological Pathway Elucidation
Chemical probes are indispensable small-molecule tools designed to perturb and thereby elucidate specific biological processes, offering a means to understand signal transduction pathways and validate potential drug targets ontosight.airesearchgate.netresearchgate.net. This compound, as a selective inhibitor of Src family kinases (SFKs), serves as a critical chemical probe for unraveling the intricate roles of these kinases in cellular physiology and pathology. SFKs, including Src, Lyn, and Abl, are central to numerous cellular functions such as cell growth, proliferation, differentiation, adhesion, migration, and apoptosis, and play crucial roles in the regulation of the immune system.
By selectively inhibiting these kinases, this compound enables researchers to dissect the specific contributions of Src family members within complex signaling networks. For instance, its application can help differentiate the roles of individual SFKs in a given cellular context, particularly when genetic approaches might lead to compensatory mechanisms or embryonic lethality. While specific detailed examples of this compound's direct use in elucidating novel pathways are not extensively documented in the public domain, its well-defined inhibitory profile against key SFKs allows for the targeted investigation of downstream signaling cascades. This includes studies on cell motility, invasion, angiogenesis, and immune cell activation, where SFKs are known to be pivotal. The ability of this compound to modulate SFK activity provides a pharmacological handle to explore the dynamic interplay between these kinases and their substrates, ultimately contributing to a deeper understanding of SFK-mediated biological pathways.
Identification of Unexplored Mechanisms or Off-Targets of this compound
Understanding the complete pharmacological profile of a chemical probe, including its unexplored mechanisms and potential off-targets, is crucial for accurate interpretation of experimental results and for guiding further drug development. This compound undergoes significant metabolism, primarily via N-oxidation, by flavin-containing monooxygenases (FMO1, FMO3, FMO5) and cytochrome P450 (CYP450) enzymes nih.govebi.ac.uk. This metabolic pathway leads to the formation of TG100855, an N-oxide metabolite that has been shown to be 2 to 9 times more potent than the parent compound in preclinical models ebi.ac.uk.
While this compound exhibits good selectivity within the tyrosine kinase family, the broader landscape of kinase inhibitors suggests the potential for interactions with non-kinase targets ebi.ac.uk. A systematic analysis of protein kinase inhibitors has revealed that many can interact with diverse non-kinase proteins, which may contribute to both desired and undesired effects. Although specific non-kinase off-targets for this compound are not explicitly reported, future investigations employing unbiased proteomic approaches, such as activity-based protein profiling (ABPP) or thermal proteome profiling (TPP), could reveal novel binding partners outside the kinome. Identifying such off-targets is vital for a comprehensive understanding of this compound's mechanism of action and for minimizing confounding factors when used as a chemical probe.
Development of Next-Generation Chemical Probes Based on this compound Scaffold
The benzotriazine scaffold of this compound marks it as the first Src inhibitor derived from this chemical class, highlighting its novelty and potential for further chemical exploration ebi.ac.uk. The development of next-generation chemical probes often involves refining existing scaffolds to enhance potency, selectivity, and to incorporate functionalities for advanced biological studies.
Building upon the this compound scaffold, future research could focus on several key areas:
Improved Isoform Selectivity: While this compound inhibits multiple Src family kinases, designing derivatives with enhanced selectivity for individual SFKs (e.g., Src over Lyn or Abl) would allow for more precise dissection of their unique biological roles. This could involve structure-guided design based on co-crystal structures with target kinases.
Incorporation of Chemical Handles: Integrating photoaffinity tags or bioorthogonal handles into the this compound scaffold would enable chemoproteomic studies. These modifications would allow for the direct identification and validation of protein targets and off-targets in complex biological matrices, providing a deeper understanding of target engagement and mechanism of action.
Modulation of Pharmacokinetic Properties: Given the significant metabolic conversion of this compound to TG100855, designing next-generation probes with controlled metabolic profiles could lead to more predictable and sustained target modulation. This might involve modifications to reduce N-oxidation or to create probes that are themselves direct, highly potent inhibitors without relying on metabolic activation.
Such advancements would transform this compound from a potent inhibitor into a more sophisticated and versatile chemical probe, capable of addressing nuanced biological questions and facilitating the discovery of novel therapeutic targets.
Integration of this compound Research into Systems Biology Frameworks
Systems biology employs mathematical and computational modeling to analyze complex biological data, providing a holistic understanding of how individual components interact within a system to give rise to emergent properties researchgate.netresearchgate.net. Integrating research on this compound into systems biology frameworks offers a powerful avenue to gain deeper insights into its multifaceted biological effects.
Data generated from studies on this compound, including its inhibitory profiles against various kinases, its metabolic pathways (formation of TG100855), and its observed anti-tumor activity in preclinical models, can be fed into computational models. These models can simulate the dynamic behavior of Src signaling networks under different conditions, predicting the broader cellular consequences of SFK inhibition. For instance, a systems biology approach could:
Model Pathway Perturbation: Develop dynamic models of Src-mediated signaling pathways to simulate the impact of this compound and TG100855 on key nodes and downstream effectors. This could reveal compensatory mechanisms or pathway rewiring that occur upon SFK inhibition.
Predict Polypharmacology: Utilize network-based approaches to predict potential off-target interactions of this compound and its metabolite, even in the absence of direct experimental evidence, by leveraging known interaction networks and structural similarities.
Optimize Dosing Strategies (for probe use): While dosage information is excluded for therapeutic purposes, for its use as a chemical probe, systems biology models could help predict optimal concentrations and exposure times required to achieve desired target engagement while minimizing off-target effects in complex cellular or in vivo systems.
Integrate Multi-Omics Data: Combine this compound's effects with transcriptomic, proteomic, and metabolomic data to build comprehensive models that explain observed phenotypic changes at a systems level. This would allow for a more complete understanding of how this compound perturbs the cellular state.
By integrating this compound research into systems biology frameworks, researchers can move beyond reductionist views to understand its impact on complex biological networks, paving the way for more informed experimental design and the identification of novel therapeutic strategies.
Q & A
Q. What is the molecular structure of TG100435, and how does its metabolite TG100855 differ structurally?
this compound is a 3-aminobenzotriazine derivative with the chemical name [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine. Its primary metabolite, TG100855, is an N-oxide formed via oxidation of the pyrrolidine moiety in this compound, resulting in the structure [7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine. This modification enhances kinase inhibition potency by 2–9 times compared to the parent compound .
Q. Which kinases are primarily inhibited by this compound, and what are the associated inhibition constants (Ki)?
this compound is a multi-targeted Src family kinase inhibitor with Ki values ranging from 13 to 64 nM against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases. Its metabolite TG100855 exhibits 2–9-fold greater potency, contributing to enhanced therapeutic effects in preclinical models .
Q. What are the key pharmacokinetic properties of this compound across species?
this compound shows species-dependent oral bioavailability: 74% (mouse), 23% (rat), and 11% (dog). Systemic clearance values are 20.1, 12.7, and 14.5 ml/min/kg in these species, respectively. TG100855, the active metabolite, achieves 1.1- to 2.1-fold higher systemic exposure than this compound in rats and dogs after oral dosing .
Advanced Research Questions
Q. How do flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes (CYPs) contribute to this compound metabolism?
FMO3 is the primary enzyme responsible for oxidizing this compound to TG100855, while CYP3A4 mediates further oxidative metabolism of this compound. Conversely, cytochrome P450 reductase facilitates the retroreduction of TG100855 back to this compound, creating a metabolic cycle. Experimental validation involves using inhibitors like methimazole (FMO inhibitor) and ketoconazole (CYP3A4 inhibitor) in liver microsomal assays .
Q. How can researchers design experiments to study the interconversion between this compound and TG100855?
Methodology:
- In vitro systems : Use human liver, intestinal, or lung microsomes with NADPH cofactors.
- Inhibitor studies : Add methimazole (3 mM) to block FMO-mediated N-oxidation or ketoconazole (10–20 µM) to inhibit CYP3A4.
- Heat inactivation : Pre-incubate microsomes at 45°C to denature FMO3 and isolate CYP contributions.
- Quantification : Measure intrinsic clearance (Vmax/Km) via LC-MS/MS for both compounds .
Q. How do species differences impact this compound metabolism, and how can these be addressed in translational studies?
Dog liver microsomes produce 60-fold more TG100855 than human microsomes, while mouse microsomes exhibit minimal N-oxidation. Researchers must account for these differences by cross-validating findings in human-derived systems (e.g., recombinant FMO3/CYP3A4) and using physiologically based pharmacokinetic (PBPK) modeling to extrapolate preclinical data .
Q. What experimental strategies can resolve contradictions in enzyme contributions to this compound metabolism?
Discrepancies arise when studies report variable FMO/CYP contributions. To resolve this:
- Inhibition profiling : Combine methimazole (FMO) and 1-aminobenzotriazole (non-specific CYP inhibitor) to partition metabolic pathways.
- Recombinant enzyme assays : Use cDNA-expressed FMO3 and CYP3A4 to isolate their roles.
- Cross-species validation : Compare human, rat, and dog microsomal data to identify conserved pathways .
Q. What formulation strategies enhance this compound bioavailability, and what mechanisms underlie their efficacy?
Lipid-based formulations, such as Phosal 50PG, improve solubility and absorption by encapsulating this compound in nanolipid globules (<150 nm). This increases interfacial surface area for intestinal uptake, as demonstrated in preclinical models .
Q. What are the current challenges in advancing this compound to clinical trials?
Despite potent preclinical activity, this compound remains in preclinical development. Key challenges include optimizing metabolic stability (e.g., reducing CYP3A4-mediated clearance) and identifying biomarkers (e.g., Src pathway effectors) to predict efficacy in heterogeneous tumor populations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
